![molecular formula C16H14N2O2 B12551217 Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- CAS No. 821784-33-2](/img/structure/B12551217.png)
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is a complex organic compound with a molecular formula of C12H13NO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions and optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-amino-3-methyl-: Similar in structure but lacks the pyridine and furanylmethylamino groups.
Phenol, 3-amino-: Contains an amino group but differs in the position and additional substituents.
Phenol, 3-[[4-[(2-furanylmethyl)amino]-2-quinazolinyl]amino]-: Similar functional groups but with a quinazoline ring instead of pyridine.
Uniqueness
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is unique due to its combination of a phenol group with a pyridine ring and a furanylmethylamino group.
Eigenschaften
CAS-Nummer |
821784-33-2 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-[5-(furan-3-ylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C16H14N2O2/c19-16-3-1-13(2-4-16)14-7-15(10-17-9-14)18-8-12-5-6-20-11-12/h1-7,9-11,18-19H,8H2 |
InChI-Schlüssel |
GMLXCUOXIMWHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=COC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
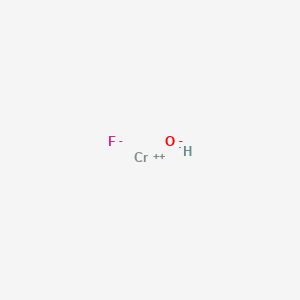
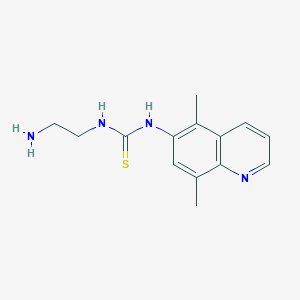

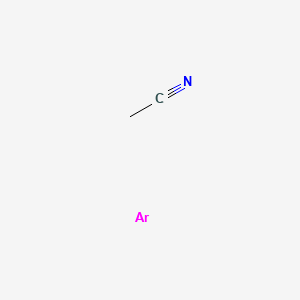
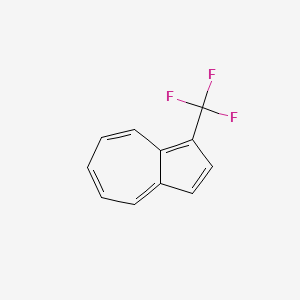

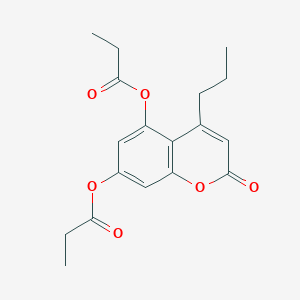
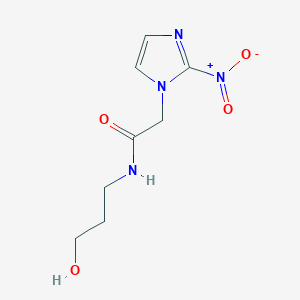
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)

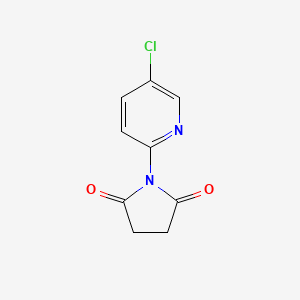
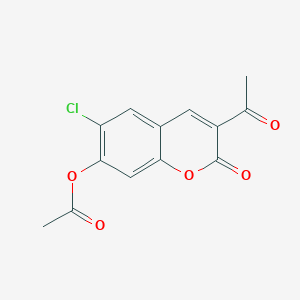
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
